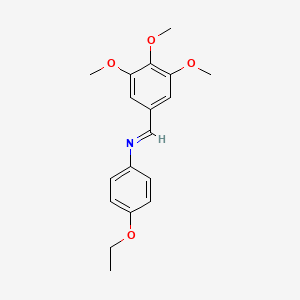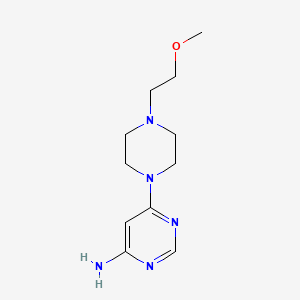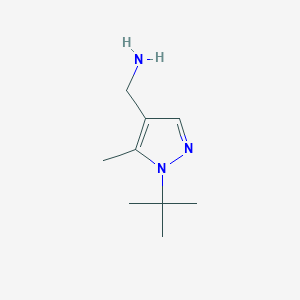
(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine compound featuring a pyrazole ring substituted with a tert-butyl group at the 1-position, a methyl group at the 5-position, and a methanamine group at the 4-position. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine can be achieved through a multi-step process. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired amine . The reaction typically proceeds under mild conditions, often using methanol as a solvent and magnesium sulfate as a drying agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also incorporate advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Applications De Recherche Scientifique
(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but with a methoxybenzyl group instead of a methanamine group.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a carbamate group and is used in the synthesis of ceftolozane.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups enhances its stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(1-tert-butyl-5-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H17N3/c1-7-8(5-10)6-11-12(7)9(2,3)4/h6H,5,10H2,1-4H3 |
Clé InChI |
UEBJDLNLUVUBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(C)(C)C)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
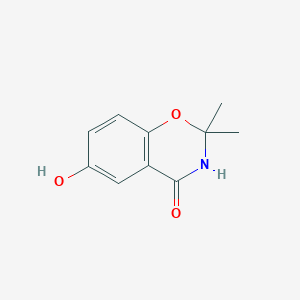
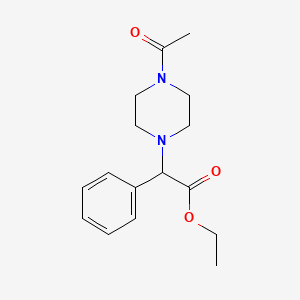
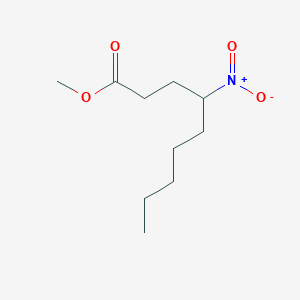
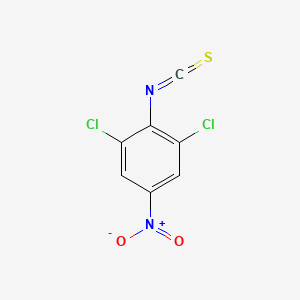
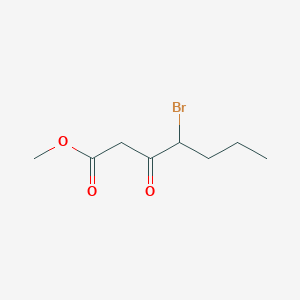
![Benzenesulfonic acid, 4-[(chlorocarbonyl)oxy]-](/img/structure/B8645876.png)
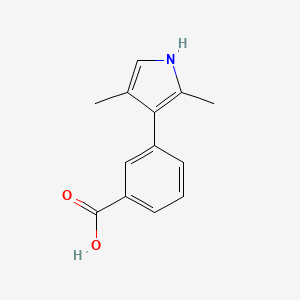

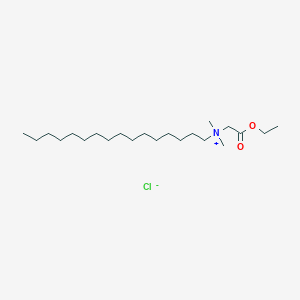
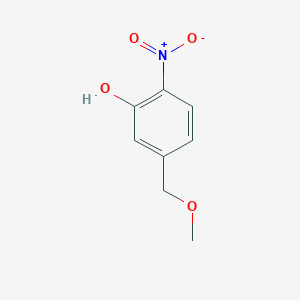
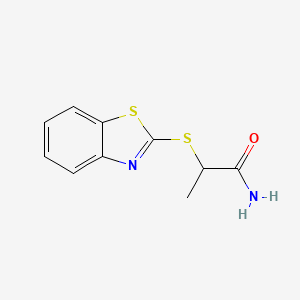
![7-Iodobenzo[d][1,3]dioxol-4-amine](/img/structure/B8645925.png)
